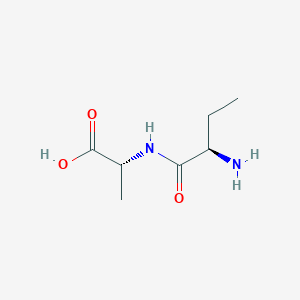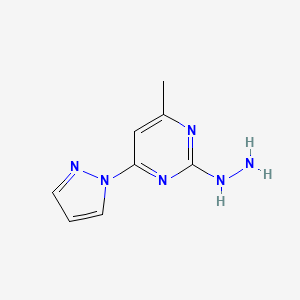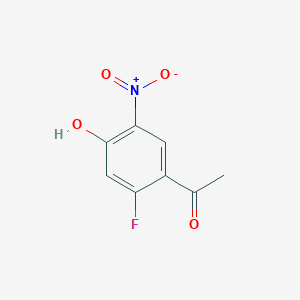
1-(2-Fluoro-4-hidroxi-5-nitro-fenil)-etanona
Descripción general
Descripción
1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone, also known as 2-fluoro-4-hydroxy-5-nitrophenyl ethanone, is a synthetic organic compound that has a wide range of applications in scientific research. It is a small molecule that is composed of a phenyl ring and an ethanone group. It has a molecular weight of 193.1 g/mol and a melting point of 197-198 °C. This compound has been studied for its wide range of applications, from biochemical and physiological effects to its synthesis and use in laboratory experiments.
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antibacterianos
1-(2-Fluoro-4-hidroxi-5-nitro-fenil)-etanona: tiene aplicaciones potenciales en el desarrollo de agentes antibacterianos. Se puede utilizar para sintetizar compuestos que inhiben las proteínas de unión a la penicilina (PBP). Las PBP son enzimas bacterianas esenciales que participan en la síntesis de peptidoglicano, que es un componente principal de la pared celular bacteriana. Al inhibir las PBP, los compuestos sintetizados pueden interrumpir la síntesis de peptidoglicano, lo que lleva a la lisis y muerte de las células bacterianas . Esta aplicación es particularmente relevante en la lucha contra las bacterias resistentes a los antibióticos.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone is not fully understood. However, it is believed that the compound acts as a substrate for various enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, the compound has been shown to be a substrate for various metabolic pathways, including the cytochrome P450-mediated metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone have not been extensively studied. However, the compound has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes. Additionally, the compound has been shown to have an inhibitory effect on the activity of glutathione S-transferase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to synthesize. Additionally, the compound is stable at room temperature and is soluble in a variety of organic solvents. The main limitation of this compound is that it may be toxic if ingested. Therefore, it should be handled with caution and should be used in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for the study of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone. The compound could be further studied for its potential applications in drug discovery and development. Additionally, the compound could be used as a tool to study the structure-activity relationships of various drug molecules. Additionally, the compound could be used to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase. Finally, the compound could be studied for its potential biochemical and physiological effects.
Propiedades
IUPAC Name |
1-(2-fluoro-4-hydroxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-7(10(13)14)8(12)3-6(5)9/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENEUADCLBGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

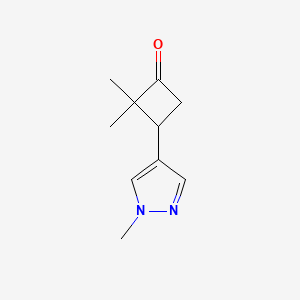
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)


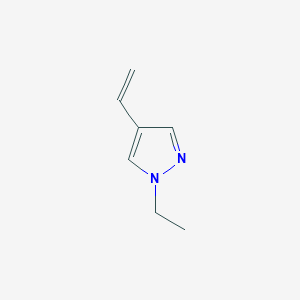
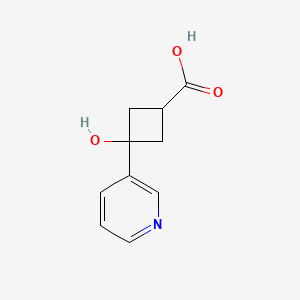

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)

